molecular formula C22H20Cl2N2O2S2 B12122085 N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12122085
M. Wt: 479.4 g/mol
InChI Key: CRDRAPHJLVBJNU-UNOMPAQXSA-N
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Description

N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Butanamide Moiety: The final step involves the reaction of the benzylidene-thiazolidinone with 2,4-dichloroaniline and butanoyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Similar structure but lacks the benzylidene group.

    4-ethylbenzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Similar structure but lacks the dichlorophenyl group.

Uniqueness

N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to the presence of both the dichlorophenyl and benzylidene groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H20Cl2N2O2S2

Molecular Weight

479.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C22H20Cl2N2O2S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)26(22(29)30-19)11-3-4-20(27)25-18-10-9-16(23)13-17(18)24/h5-10,12-13H,2-4,11H2,1H3,(H,25,27)/b19-12-

InChI Key

CRDRAPHJLVBJNU-UNOMPAQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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